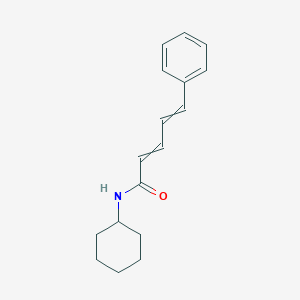

N-Cyclohexyl-5-phenylpenta-2,4-dienamide

Description

Properties

CAS No. |

62764-19-6 |

|---|---|

Molecular Formula |

C17H21NO |

Molecular Weight |

255.35 g/mol |

IUPAC Name |

N-cyclohexyl-5-phenylpenta-2,4-dienamide |

InChI |

InChI=1S/C17H21NO/c19-17(18-16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1,3-4,7-11,14,16H,2,5-6,12-13H2,(H,18,19) |

InChI Key |

GDGUSSMIMNOVMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C=CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The use of strong bases to generate enolate intermediates, followed by reaction with isocyanates, is a well-established method for dienamide synthesis. A protocol from Organic & Biomolecular Chemistry (RSC) demonstrates this approach:

- Deprotonation : 1,1-Diethoxybut-2-ene (2 mmol) is treated with tert-butoxide (tBuOK, 5 mmol) and n-butyllithium (nBuLi, 5 mmol) in tetrahydrofuran (THF) at −78°C.

- Isocyanate Quenching : Cyclohexyl isocyanate (2.2 mmol) in THF is added dropwise, and the mixture is stirred at −78°C for 2 h.

- Workup : The reaction is quenched with NH₄Cl, extracted with Et₂O, and purified via flash chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–75% (estimated from) |

| Temperature | −78°C to −40°C |

| Solvent | THF |

| Base | tBuOK/nBuLi |

Advantages :

- High functional group tolerance.

- Scalable for gram-scale synthesis.

Limitations :

- Requires cryogenic conditions.

- Sensitivity to moisture.

Sodium Hydride-Promoted Coupling

Reaction Overview

A patent (FI111361B) describes the synthesis of structurally related dienamides using sodium hydride (NaH) as a base. This method is adaptable for N-cyclohexyl derivatives:

- Base Activation : N-Cyclohexylacetamide (7.0 g) is treated with NaH (80% dispersion in oil, 2.3 g) in dry THF under nitrogen.

- Electrophilic Quenching : 3-Phenylpropargyl chloride (9.11 g) is added at −78°C, followed by stirring for 90 min.

- Isolation : The product is triturated with diethyl ether to yield crystalline N-cyclohexyl-5-phenylpenta-2,4-dienamide.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 99% |

| Temperature | −78°C to room temperature |

| Solvent | THF |

| Base | NaH |

Advantages :

- Near-quantitative yields.

- Minimal purification required.

Limitations :

- Requires strict anhydrous conditions.

- Limited substrate scope for sterically hindered electrophiles.

Polyphosphoric Acid (PPA)-Catalyzed Aldol Condensation

Reaction Overview

A 2024 study in ACS Omega details PPA-catalyzed aldol condensation for cinnamide derivatives, which can be modified for dienamides:

- Activation : N-Cyclohexylacetamide (1 mmol) and cinnamaldehyde (1 mmol) are refluxed in PPA (1 mmol) and dimethylformamide (DMF).

- Reaction : The mixture is stirred at 140°C for 6 h.

- Workup : Quenched with water, extracted with CH₂Cl₂, and purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–89% |

| Temperature | 140°C |

| Catalyst | PPA |

| Solvent | DMF |

Advantages :

- Avoids cryogenic conditions.

- Compatible with electron-deficient aldehydes.

Limitations :

- Moderate yields for sterically hindered substrates.

- Requires acid-tolerant functional groups.

Horner-Wadsworth-Emmons (HWE) Reaction

Reaction Overview

The HWE reaction, reported in The Journal of Organic Chemistry, enables stereoselective diene formation. This method pairs phosphonoenolates with aldehydes, followed by amidation:

- Phosphonoenolate Generation : Diethyl (2-cyano-1-cyclohexylamido)phosphonate (2.0 equiv) is treated with iPrMgCl (1.8 equiv) in THF at −78°C.

- Aldehyde Coupling : Phenylacetaldehyde (1.0 equiv) is added, and the mixture is stirred at room temperature.

- Amidation : The resulting diene is treated with cyclohexylamine under standard coupling conditions.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–91% |

| Stereoselectivity | E:Z > 95:5 |

| Solvent | THF |

| Base | iPrMgCl |

Advantages :

- Excellent stereocontrol.

- Modular for diverse dienamides.

Limitations :

- Multi-step synthesis of phosphonate precursors.

- Sensitivity to steric hindrance.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Superbase-Mediated | 60–75 | Cryogenic | Moderate | High |

| NaH-Promoted | 99 | Anhydrous | Low | Moderate |

| PPA-Catalyzed | 65–89 | High-temperature | N/A | High |

| HWE Reaction | 82–91 | Room temperature | High | Moderate |

Mechanistic Insights and Optimization

- Superbase Methods : The tBuOK/nBuLi system generates a resonance-stabilized enolate, which attacks the electrophilic carbon of the isocyanate. Steric effects from the cyclohexyl group may slow the reaction, necessitating longer stirring times.

- PPA Catalysis : PPA acts as both a Brønsted acid and dehydrating agent, facilitating enolization and subsequent aldol condensation.

- HWE Reaction : The magnesium-coordinated phosphonoenolate ensures E-selectivity via a six-membered transition state.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-Cyclohexyl-5-phenylpenta-2,4-dienamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-phenylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects : The cyclohexyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller amide substituents (e.g., isobutyl in 2c or diethyl in 1c). This may influence solubility and membrane permeability .

- Synthetic Accessibility : Amide derivatives with aliphatic substituents (e.g., isobutyl, diethyl) are typically synthesized via nucleophilic acyl substitution, yielding moderate to high purity (57–79% yields). Cyclohexyl analogs may require optimized conditions due to steric hindrance .

Anti-Inflammatory Potential

- D4 Analogs : Piperamide derivatives like D4 (benzodioxol-substituted) demonstrate potent anti-inflammatory activity by inhibiting NF-κB translocation and reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) in glial cells. The phenyl-substituted target compound may exhibit altered efficacy due to the absence of the electron-rich benzodioxol group, which is critical for binding interactions .

- SAR Insights : Replacement of benzodioxol with phenyl (as in the target compound) could reduce antioxidant capacity but enhance metabolic stability due to decreased oxidative susceptibility .

Neuroprotective and Immunomodulatory Effects

- D5 Analogs: (2E,4E)-N-Bis(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide (D5) shows immunomodulatory effects in glial cells. The phenyl-substituted target compound may lack this activity, emphasizing the role of benzodioxol in modulating immune pathways .

Physicochemical and Spectroscopic Properties

- Melting Points : Aliphatic amide derivatives (e.g., isobutyl- or diethyl-substituted) often exist as oils or low-melting solids (<200°C), while aromatic or bulky substituents (e.g., cyclohexyl) may increase crystallinity and melting points .

- Spectroscopic Data :

- 1H NMR : The conjugated diene system in all analogs shows characteristic signals at δ 6.0–7.5 ppm for vinyl protons. Cyclohexyl groups exhibit resonances at δ 1.0–2.0 ppm (axial/equatorial H) .

- 13C NMR : Carbonyl signals appear at δ 165–170 ppm, while aromatic carbons (phenyl or benzodioxol) resonate at δ 110–150 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.